molecular formula C10H12N2 B1524585 5,7-dimethyl-1H-indol-4-amine CAS No. 1190320-92-3

5,7-dimethyl-1H-indol-4-amine

Cat. No.: B1524585
CAS No.: 1190320-92-3
M. Wt: 160.22 g/mol
InChI Key: QVSCMMOFBMVWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a unique structure with methyl groups at the 5 and 7 positions, which can influence its chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1H-indol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1H-indol-4-amine involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific biological context and the modifications on the indole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups at the 5 and 7 positions and the amine group at the 4-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

IUPAC Name

5,7-dimethyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCMMOFBMVWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1N)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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